

# AU-15330: A Technical Whitepaper on a Novel PROTAC Degradator

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## Compound of Interest

Compound Name: AU-15330

Cat. No.: B15605905

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## Abstract

**AU-15330** is a novel, potent, and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the associated protein PBRM1.<sup>[1][2][3]</sup> By hijacking the cell's natural protein disposal machinery, **AU-15330** offers a promising therapeutic strategy for cancers dependent on these targets, particularly in transcription factor-driven malignancies like prostate cancer. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of **AU-15330**, supported by experimental data and methodologies.

## Chemical Structure and Properties

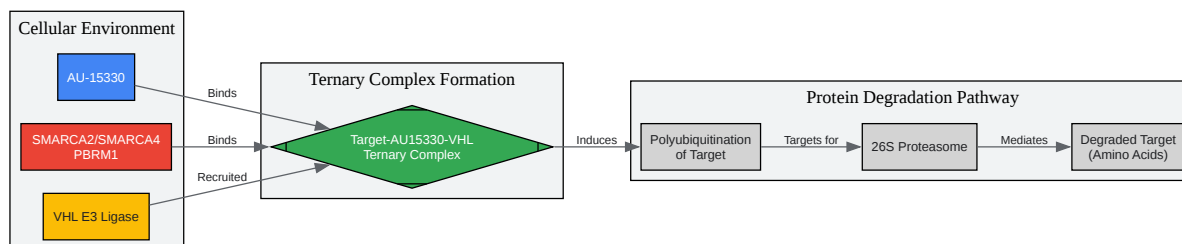
**AU-15330** is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a moiety that binds to the bromodomains of SMARCA2 and SMARCA4.<sup>[4][5]</sup> This dual-binding capability is central to its function as a protein degrader.

Table 1: Physicochemical Properties of **AU-15330**

Property	Value	Reference(s)
IUPAC Name	(2S,4R)-1-((S)-2-(2-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)piperazin-1-yl)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide	[1]
Chemical Formula	C <sub>39</sub> H <sub>49</sub> N <sub>9</sub> O <sub>5</sub> S	[1][6]
Molecular Weight	755.94 g/mol	[1][2]
CAS Number	2380274-50-8	[1][6]
SMILES	<chem>CC(C)C--INVALID-LINK--C(=O)N1C--INVALID-LINK--C[C@H]1C(=O)N--INVALID-LINK--C1=CC=C(C=C1)C1=C(C)N=CS1</chem>	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO and Ethanol	[6]

## Mechanism of Action: Targeted Protein Degradation

As a PROTAC, **AU-15330**'s mechanism of action involves the formation of a ternary complex between the target protein (SMARCA2/SMARCA4), the VHL E3 ubiquitin ligase, and itself.[4][5] This proximity induces the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. The degradation of these key ATPase subunits of the SWI/SNF complex leads to widespread chromatin compaction, thereby disrupting oncogenic transcription programs.[4]



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**Figure 1:** Mechanism of action of **AU-15330** as a PROTAC degrader.

## Biological Activity and Efficacy

**AU-15330** has demonstrated potent and selective activity in various cancer models, particularly those driven by enhancer-binding transcription factors.

## In Vitro Activity

**AU-15330** induces rapid and dose-dependent degradation of SMARCA2, SMARCA4, and PBRM1 in cancer cell lines.[4] This leads to preferential cytotoxicity in sensitive cancer cell lines.

Table 2: In Vitro IC<sub>50</sub> Values of **AU-15330** in Various Cell Lines (5-day treatment)

Cell Line	Cancer Type	IC <sub>50</sub> (nM)	Reference(s)
VCaP	Prostate Cancer	< 100	[1]
22Rv1	Prostate Cancer	< 100	[1]
LNCaP	Prostate Cancer	< 100	[6]
Other Transcription Factor-Driven Cancers	Various	Sensitive (< 100 nM)	[4]
Non-Transcription Factor-Driven Cancers	Various	Resistant (> 100 nM)	[4]

## In Vivo Activity

In preclinical xenograft models of prostate cancer, **AU-15330** has been shown to inhibit tumor growth and, in some cases, induce tumor regression.[2][3] It has also demonstrated synergistic effects when used in combination with the androgen receptor (AR) antagonist enzalutamide.[3]

Table 3: Summary of In Vivo Efficacy of **AU-15330**

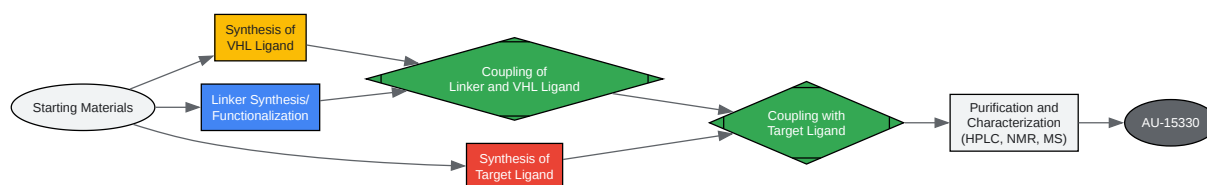
Cancer Model	Dosing Regimen	Outcome	Reference(s)
Prostate Cancer Xenografts	30-60 mg/kg, i.v.	Potent inhibition of tumor growth	[3]
Castration-Resistant Prostate Cancer (CRPC) Xenografts	60 mg/kg, i.v.	Induces disease remission	[3]
CRPC Xenografts (with enzalutamide)	60 mg/kg AU-15330 (i.v.) + 10 mg/kg enzalutamide (p.o.)	Synergistic anti-tumor effect, regression in all animals	[3]

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental methodologies used in the evaluation of **AU-15330**.

## Synthesis of AU-15330

While a detailed, step-by-step synthesis protocol for **AU-15330** is proprietary to Aurigene, the general synthesis of VHL-based PROTACs involves the coupling of a VHL ligand, a linker, and a target-binding moiety.[4] The synthesis typically involves multi-step organic chemistry procedures.



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**Figure 2:** Generalized workflow for the synthesis of a VHL-based PROTAC like **AU-15330**.

## Cell Viability Assay (CellTiter-Glo®)

Cell viability is assessed to determine the cytotoxic effects of **AU-15330**. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

- **Cell Seeding:** Seed cells in a 96-well plate and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with a serial dilution of **AU-15330** for the desired duration (e.g., 5 days).
- **Reagent Addition:** Add CellTiter-Glo® reagent to each well.
- **Incubation:** Incubate at room temperature to lyse the cells and stabilize the luminescent signal.

- Measurement: Measure luminescence using a plate reader.
- Data Analysis: Calculate IC<sub>50</sub> values from the dose-response curves.

## Immunoblotting for Protein Degradation

Immunoblotting is used to visualize and quantify the degradation of target proteins.

- Cell Lysis: Treat cells with **AU-15330** for the desired time points, then lyse the cells to extract proteins.
- Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin or GAPDH).
- Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Quantitative Mass Spectrometry-Based Proteomics

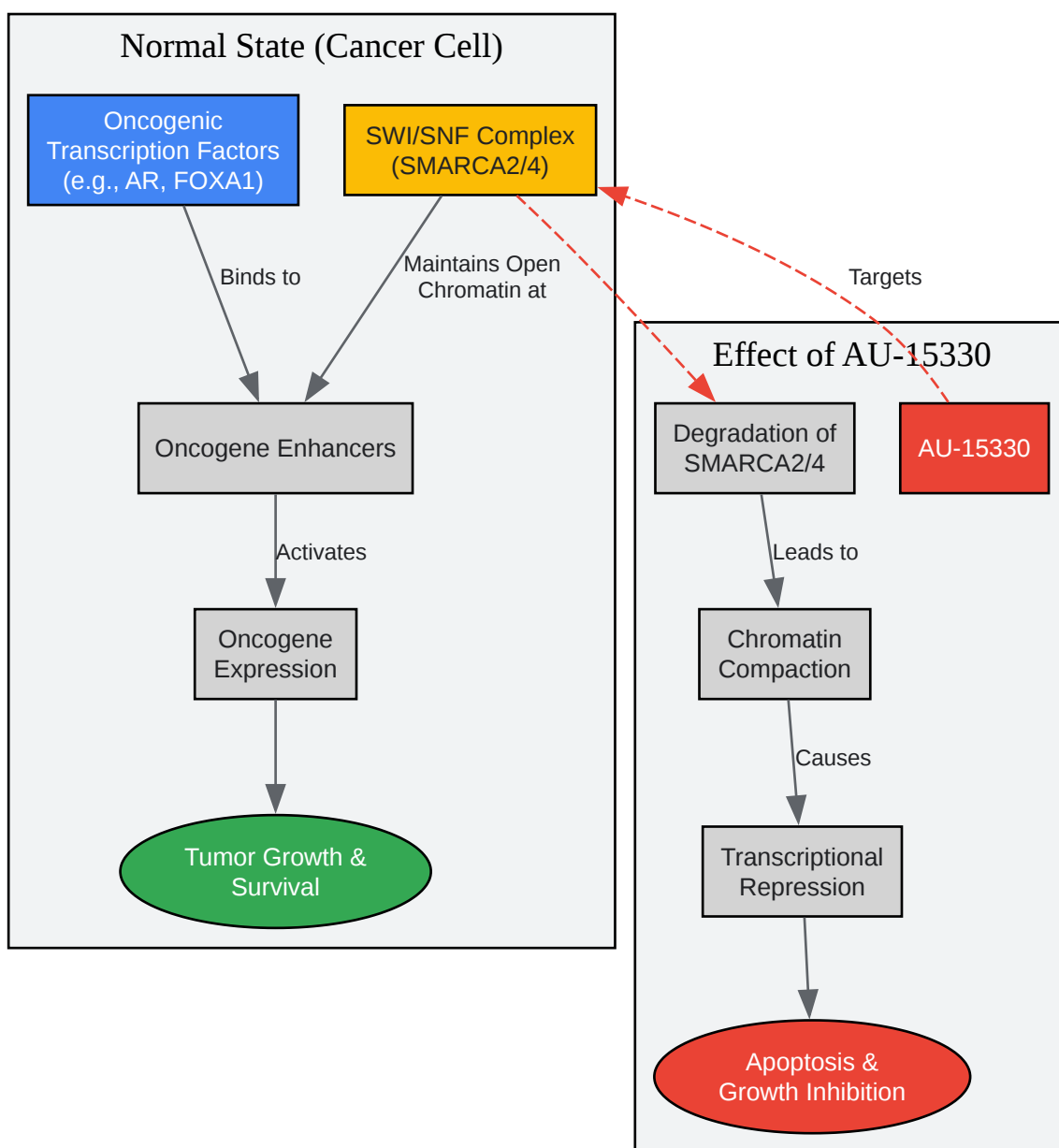
This technique provides an unbiased and global view of protein level changes upon **AU-15330** treatment.

- Sample Preparation: Treat cells with **AU-15330** or a vehicle control, lyse the cells, and digest the proteins into peptides.

- LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
- Data Analysis: Identify and quantify peptides and proteins using specialized software. The relative abundance of proteins between treated and control samples is determined to identify degraded proteins.[\[1\]](#)

## Signaling Pathway Perturbation

By degrading the ATPase subunits of the SWI/SNF complex, **AU-15330** disrupts the normal function of this critical chromatin remodeler. The SWI/SNF complex is involved in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors. In cancers driven by specific transcription factors (e.g., androgen receptor in prostate cancer), the SWI/SNF complex is often required to maintain an open chromatin state at enhancer regions of oncogenes.



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**Figure 3:** Signaling pathway perturbation by **AU-15330**.

## Conclusion

**AU-15330** is a powerful research tool and a promising therapeutic candidate that exemplifies the potential of targeted protein degradation. Its ability to specifically eliminate key components of the SWI/SNF chromatin remodeling complex provides a novel approach to treating cancers that are dependent on the activity of this complex. Further research and clinical development



will be crucial to fully elucidate the therapeutic potential of **AU-15330** and similar PROTAC degraders.

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